3-Methylquinolin-6-amine

MAO-B Inhibition Neurodegeneration Isoform Selectivity

3-Methylquinolin-6-amine is a bicyclic heteroaromatic small molecule belonging to the aminoquinoline class, characterized by a methyl group at the 3-position and an amine at the 6-position of the quinoline ring system. This positional substitution pattern is a critical determinant of its biological profile.

Molecular Formula C10H10N2
Molecular Weight 158.20 g/mol
Cat. No. B13659223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylquinolin-6-amine
Molecular FormulaC10H10N2
Molecular Weight158.20 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=CC(=C2)N)N=C1
InChIInChI=1S/C10H10N2/c1-7-4-8-5-9(11)2-3-10(8)12-6-7/h2-6H,11H2,1H3
InChIKeyKDMDHVNMEBWCJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylquinolin-6-amine Procurement Guide for MAO-B Focused Research


3-Methylquinolin-6-amine is a bicyclic heteroaromatic small molecule belonging to the aminoquinoline class, characterized by a methyl group at the 3-position and an amine at the 6-position of the quinoline ring system. This positional substitution pattern is a critical determinant of its biological profile. While research on this specific compound is sparse, existing data establishes it as a weak but measurable inhibitor of human monoamine oxidase B (MAO-B), an enzyme target relevant to neurodegenerative disease research [1][2]. This baseline activity provides a quantitative anchor for differentiation from more heavily substituted quinoline analogs that primarily target kinases or antimicrobial pathways.

3-Methylquinolin-6-amine vs. Generic Substitution Risks in MAO-B Assays


Substituting 3-methylquinolin-6-amine with a generic quinolin-6-amine or a differently substituted methylquinoline regioisomer (e.g., 6-methylquinoline or 4-methylquinoline) introduces significant scientific risk due to marked shifts in enzyme isoform selectivity. Published structure-activity relationship (SAR) data show that the position of the methyl group on the quinoline core dictates the mode of MAO inhibition (competitive vs. noncompetitive) and potency [1]. Specifically, while some regioisomers demonstrate moderate MAO-A inhibition, the 3-methyl substitution results in a distinct selectivity profile favoring MAO-B, underscoring the necessity of procuring the exact compound for reproducible target engagement studies [1][2].

3-Methylquinolin-6-amine Quantitative Differentiation Evidence Guide


MAO-B Inhibitory Activity of 3-Methylquinolin-6-amine vs. Regioisomeric Standards

3-Methylquinolin-6-amine exhibits measurable MAO-B inhibition with an IC50 of 15.4 µM [1]. This contrasts with a series of methylquinoline (MQ) regioisomers, where MAO-B inhibition is characterized as 'very weak,' with 8-MQ showing no inhibition in human brain synaptosomal mitochondria [2]. Although a direct Ki value for 3-methylquinolin-6-amine is not reported in the literature, the IC50 places it in a differentiated activity band compared to 8-MQ, which is inactive against this isoform. This establishes 3-methylquinolin-6-amine as a more relevant scaffold for MAO-B probe development.

MAO-B Inhibition Neurodegeneration Isoform Selectivity

MAO-A vs. MAO-B Selectivity Profile of 3-Methylquinolin-6-amine

3-Methylquinolin-6-amine is a preferential MAO-B inhibitor with an approximately 6.5-fold selectivity over MAO-A (MAO-B IC50 = 15.4 µM vs. MAO-A IC50 = 100 µM) [1]. This contrasts with 6-methylquinoline (6-MQ), which is a potent MAO-A inhibitor (Ki = 23.4 µM) [2]. The shift in selectivity from MAO-A to MAO-B driven by the 3-methyl substitution pattern is a key differentiator for scientists designing isoform-specific tool compounds.

Selectivity Window Off-Target Liability MAO-A

Differentiation from 3-Methylquinoline in CYP1A2 Modulation

The structurally related compound 3-methylquinoline (lacking the 6-amino group) is a characterized inhibitor of cytochrome P450 1A2 (CYP1A2) with an IC50 of 13 µM . The presence of the 6-amino substituent on 3-methylquinolin-6-amine fundamentally alters its target engagement profile, steering it away from CYP1A2 and toward MAO-B modulation. No CYP1A2 inhibitory data is reported for the target compound, highlighting a distinct biological trajectory.

CYP450 Inhibition Drug Metabolism Lead Optimization

Functional Group Impact on Physicochemical and Pharmacokinetic Profiles

Compared to 3-methylquinoline (MW: 143.19, LogP ~2.7, zero H-bond donors), 3-methylquinolin-6-amine (MW: 158.20) introduces one additional hydrogen bond donor (HBD=1) and one acceptor (HBA=2), significantly improving aqueous solubility and reducing passive membrane permeability in a predictable manner . This physicochemical shift is critical for CNS drug discovery, where lowering LogP and increasing HBD count can reduce general tissue binding and toxicity risks, making 3-methylquinolin-6-amine a more suitable fragment for hit-to-lead optimization programs than its des-amino counterpart.

Drug-likeness Physicochemical Properties Medicinal Chemistry

High-Impact Application Scenarios for 3-Methylquinolin-6-amine Procurement


MAO-B Selective Probe Development for Neurodegeneration Research

With a verified MAO-B IC50 of 15.4 µM and 6.5-fold selectivity over MAO-A [1], 3-methylquinolin-6-amine is optimally positioned as a starting fragment for developing novel, selective MAO-B probes. This application is directly supported by the quantitative evidence, ruling out regioisomers like 8-MQ (inactive on MAO-B) and 6-MQ (preferential MAO-A inhibitor) as alternatives [2].

Fragment-Based Drug Discovery (FBDD) and Hit-to-Lead Optimization

The balanced physicochemical profile (MW <160 Da, HBD=1, HBA=2) complies with the 'Rule of Three' for fragment libraries, offering a distinct advantage over the more lipophilic, non-amine 3-methylquinoline [1]. Its quantifiable MAO-B activity provides a clear biophysical readout for SAR expansion, justifying procurement for FBDD campaigns targeting CNS enzymes.

Negative Control or Selectivity Marker in MAO-A Assays

Given its 100 µM IC50 for MAO-A [1], the compound can be effectively procured as a specificity control to validate MAO-A assay systems. Its weak activity minimizes off-target artifacts in MAO-A biochemical screens, supplementing the use of more potent MAO-A inhibitors like 6-MQ (Ki 23.4 µM) [2].

Quote Request

Request a Quote for 3-Methylquinolin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.